N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic sulfonamide-ethanediamide hybrid compound. Its structure comprises a 4-chlorobenzenesulfonyl group attached to an ethyl backbone, which is further substituted with a furan-2-yl moiety. The ethanediamide linker connects this fragment to a 4-methoxybenzyl group, introducing additional aromatic and electron-donating methoxy functionality.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-30-17-8-4-15(5-9-17)13-24-21(26)22(27)25-14-20(19-3-2-12-31-19)32(28,29)18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWWSRDWIFUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the furan-2-yl ethylamine intermediate: This can be achieved by reacting furan-2-carboxaldehyde with an appropriate amine under reductive amination conditions.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.
Coupling with ethanediamide: The final step involves coupling the sulfonylated intermediate with 4-methoxybenzylamine and ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Benzyl Substitution
- N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide (CAS: 877816-43-8): This positional isomer differs from the target compound only in the methoxy group’s position on the benzyl ring (2-methoxy vs. 4-methoxy).
Triazole-Based Sulfonamides (Compounds [7–9] from )
- General Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences : Replaces the ethanediamide group with a 1,2,4-triazole-3-thione ring. The triazole core introduces tautomerism (thione-thiol equilibrium), absent in the target compound.
- Synthesis : Derived from hydrazinecarbothioamides ([4–6]) via NaOH-mediated cyclization, contrasting with the target’s unreported synthesis .
- Spectral Data : IR spectra lack C=O stretches (1663–1682 cm⁻¹) but show νC=S (1247–1255 cm⁻¹) and NH stretches (3278–3414 cm⁻¹), confirming triazole-thione tautomers .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structure: Simpler acetamide-sulfonamide hybrid with nitro and methylsulfonyl groups. Contrasts: Lacks the furan and ethanediamide moieties, reducing structural complexity.
Oxadiazole Derivatives ()
- Example : (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide.
Nitrofuran-Containing Sulfonamides ()
- Example: 4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide. Comparison: Incorporates a nitro-furan group and azetidinone ring, offering β-lactam-like reactivity.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility vs. Rigidity : The target’s ethanediamide linker offers conformational flexibility compared to rigid heterocycles (triazoles, oxadiazoles), which may influence binding kinetics in biological systems.
- Substitution Effects : Para-methoxybenzyl vs. ortho-substituted analogs demonstrate how electronic and steric factors modulate molecular interactions.
- Synthetic Pathways : Methods such as acetylation () or cyclization () could inspire routes for synthesizing the target compound, though specifics remain unexplored.
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide, a sulfonamide compound, exhibits a complex structure that contributes to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound has the following molecular formula:
This structure includes:
- A furan ring which is often associated with various biological activities.
- A chlorobenzenesulfonyl group , which enhances the reactivity and interaction with biological targets.
- An ethanediamide backbone , known for its role in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamide compounds are known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This mechanism is potentially applicable in targeting cancer pathways due to the structural similarity of some enzymes involved in both processes.
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity, which is common among similar compounds. Research indicates that sulfonamides can effectively inhibit bacterial growth by interfering with folate metabolism.
- Antitumor Activity : Preliminary studies suggest that compounds with furan and sulfonamide functionalities may exhibit antitumor properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Case Studies and Research Findings
A review of existing literature reveals limited direct studies on this specific compound; however, related compounds have shown significant biological activities:
- Anticancer Studies : Research on similar sulfonamide derivatives has demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a study highlighted that furan-containing sulfonamides could inhibit tumor growth in xenograft models by targeting specific signaling pathways (source needed).
- Enzyme Interaction Assays : In vitro assays have been conducted on structurally similar compounds to assess their effects on enzyme inhibition. For example, sulfonamides have been shown to effectively inhibit dihydropteroate synthase, a critical enzyme in bacterial biosynthesis pathways (source needed).
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
